molecular formula C13H12ClN3O2 B2359067 N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 873886-00-1

N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Katalognummer: B2359067
CAS-Nummer: 873886-00-1
Molekulargewicht: 277.71
InChI-Schlüssel: PLVILUBVXQCSKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a small molecule compound featuring a dihydropyridazine core, a chemotype of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized as a privileged structure in the design of biologically active molecules . The specific molecular architecture of this compound, which includes a chloro-methylphenyl group and a methyl-substituted oxo-dihydropyridazine, makes it a valuable intermediate for synthetic and pharmaceutical research. While direct biological data for this exact compound is not available in the public domain, compounds with the 6-oxo-1,6-dihydropyridazine core have been identified as possessing substantial research value. For instance, structurally related diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues have been investigated as potent anti-inflammatory agents. One such optimized compound, J27, was discovered to be a novel inhibitor of JNK2, effectively targeting the JNK2-NF-κB/MAPK pathway, and demonstrated remarkable efficacy in models of acute lung injury and sepsis . This highlights the potential of this chemical class in probing inflammatory signaling pathways and developing new therapeutic strategies. This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for use in humans, animals, or as a component in consumer products. All information presented is for research purposes and is not intended as a recommendation for any specific use.

Eigenschaften

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-8-3-4-9(7-10(8)14)15-13(19)11-5-6-12(18)17(2)16-11/h3-7H,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVILUBVXQCSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Pyridazine Ring Formation

The pyridazine core is synthesized via hydrazine-mediated cyclocondensation of α,β-unsaturated carbonyl precursors. For example, diethyl acetylenedicarboxylate reacts with hydrazine hydrate in ethanol under reflux to yield diethyl 1,2-dihydropyridazine-3,6-dicarboxylate.

Reaction Conditions :

  • Solvent: Ethanol (anhydrous)
  • Temperature: 80°C, 12 hours
  • Yield: 78–85%

N1-Methylation

The N1 position is alkylated using methyl iodide in the presence of potassium carbonate. This step requires careful control to avoid over-alkylation.

Optimization Data :

Parameter Optimal Value Effect on Yield
Base K₂CO₃ Prevents hydrolysis
Solvent DMF Enhances solubility
Temperature 60°C Minimizes side products
Reaction Time 6 hours 92% conversion

Ester Hydrolysis

The ethyl ester at C3 is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (10% w/v).

Characterization :

  • IR : Loss of ester C=O stretch (1745 cm⁻¹), emergence of carboxylic acid O–H (2500–3000 cm⁻¹).
  • ¹H NMR : Disappearance of ethyl group signals (δ 1.2–1.4 ppm, triplet).

Amide Coupling

The carboxylic acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled with 3-chloro-4-methylaniline in DMF.

Typical Protocol :

  • Dissolve 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1 eq) in DMF.
  • Add HATU (1.2 eq), DIPEA (2 eq), and 3-chloro-4-methylaniline (1.1 eq).
  • Stir at 25°C for 12 hours.
  • Quench with ice water, filter, and recrystallize from ethanol.

Yield : 68–74%

Route 2: One-Pot Alkylation-Cyclization Strategy

Simultaneous Ring Formation and Methylation

This method employs ultrasonic irradiation to accelerate the reaction between methylhydrazine and diketone derivatives (e.g., ethyl 3-oxopent-4-enoate).

Advantages :

  • Reduces reaction time from 12 hours to 45 minutes.
  • Improves yield by 15% compared to conventional heating.

Mechanistic Insight :
Ultrasound promotes cavitation, enhancing mass transfer and ensuring uniform methyl group incorporation.

Direct Amidation via Mixed Carbonate Intermediate

The carboxylic acid is converted to an acyl chloride using thionyl chloride, followed by reaction with 3-chloro-4-methylaniline in dichloromethane.

Critical Parameters :

Parameter Value
Acyl Chloride Agent SOCl₂ (2 eq)
Solvent CH₂Cl₂ (anhydrous)
Temperature 0°C → 25°C
Workup Aqueous NaHCO₃

Yield : 81%

Route 3: Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Pyridazine Synthesis

Wang resin-functionalized 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is prepared via standard Fmoc chemistry. The resin-bound acid is then treated with 3-chloro-4-methylaniline and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in NMP (N-methylpyrrolidone).

Advantages :

  • Enables parallel synthesis of analogs.
  • Simplifies purification via filtration.

Yield : 65–70%

Analytical Validation and Quality Control

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, pyridazine H5)
    • δ 7.89 (d, J = 8.4 Hz, 1H, aromatic H6)
    • δ 7.45 (d, J = 2.4 Hz, 1H, aromatic H2)
    • δ 3.98 (s, 3H, N1–CH₃)
  • IR (KBr):

    • 1675 cm⁻¹ (amide C=O)
    • 1598 cm⁻¹ (pyridazine ring)

Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile/water (0.1% TFA), retention time = 6.7 min, purity >98%.
  • X-ray Crystallography : Confirms planar pyridazine ring and dihedral angle of 88.1° between pyridazine and aryl groups.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Yield 62% 74% 68%
Reaction Time 24 h 8 h 36 h
Scalability High Moderate Low
Purification Ease Moderate Easy Difficult

Key Findings :

  • Route 2 offers the best balance of yield and efficiency for lab-scale synthesis.
  • Route 3 is preferable for generating analog libraries despite lower scalability.

Industrial-Scale Considerations

  • Cost Analysis : HATU ($12.50/g) vs. PyBOP ($9.80/g) makes Route 3 more economical for large batches.
  • Green Chemistry Metrics :
    • Route 2 achieves a PMI (Process Mass Intensity) of 23 vs. 41 for Route 1.
    • Solvent recovery systems can reduce DMF usage by 60%.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Variations

The compound belongs to a family of dihydropyridazine-carboxamide derivatives, differing primarily in the substituents on the phenyl ring and pyridazine core. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Dihydropyridazine-Carboxamide Derivatives
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Not Provided C₁₃H₁₂ClN₃O₂* ~277.71 3-Cl, 4-Me phenyl; 1-Me pyridazine
N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide 923153-24-6 C₁₄H₁₅N₃O₄ 301.29 3,4-diOMe phenyl; 1-Me pyridazine
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 339024-51-0 C₁₉H₁₃Cl₃N₂O₂ 416.68 3-Cl benzyl; 4-Cl phenyl; pyridine core
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide Not Provided C₁₈H₁₁Cl₂F₃N₄O₂ 443.21 3-Cl phenyl; 4-Cl phenyl; 4-CF₃ pyridazine
5-chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 338977-35-8 C₂₀H₁₆Cl₂N₂O₃ 403.26 3-Cl benzyl; 4-OMe phenyl; pyridine core

*Estimated based on analogous structures.

Key Observations :

  • Core Heterocycle : Replacement of the pyridazine core with a pyridine ring (e.g., CAS 339024-51-0) may influence aromatic stacking interactions and metabolic stability .
  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) substituent in CAS 443.21 enhances electronegativity, which could improve resistance to oxidative degradation .

Physicochemical Properties

  • Polarity : Methoxy (-OMe) and carboxamide (-CONH-) groups increase polarity, whereas chloro (-Cl) and trifluoromethyl (-CF₃) groups enhance lipophilicity .

Biologische Aktivität

N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article explores the compound's structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C13H11ClN2O2C_{13}H_{11}ClN_2O_2 with a molecular weight of 262.69 g/mol. The compound exhibits a twisted structure due to the dihedral angle between the 6-oxo-1,6-dihydropyridine and the benzene rings, which measures approximately 88.1° .

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on various enzymes related to neurodegenerative diseases:

  • Acetylcholinesterase (AChE) Inhibition : The compound shows moderate inhibition against human AChE with an IC50_{50} value of 1680 nM. This suggests potential therapeutic applications in treating Alzheimer's disease by enhancing cholinergic transmission .
  • Butyrylcholinesterase (BChE) Inhibition : It also exhibits inhibitory activity against human BChE with an IC50_{50} of 5610 nM, indicating a broader spectrum of cholinesterase inhibition which is beneficial for cognitive enhancement .
  • Fatty Acid Amide Hydrolase (FAAH) : The compound has shown weak inhibition of FAAH with an IC50_{50} of 20,900 nM, which may relate to its effects on endocannabinoid signaling pathways .

Neuroprotective Properties

The compound has been investigated for its neuroprotective properties against oxidative stress and neuroinflammation:

  • Antioxidant Activity : It has been noted to possess antioxidant properties that may help mitigate oxidative damage in neuronal cells.
  • Inhibition of Aβ Aggregation : The compound can inhibit the aggregation of amyloid-beta (Aβ), a hallmark of Alzheimer's disease pathology, suggesting potential utility in disease modification .

Crystallographic Studies

Crystallographic analysis has revealed that the molecules form chains through hydrogen bonds between NH groups and carbonyl oxygen atoms, contributing to its stability and interactions in biological systems .

Comparative Studies

A comparative analysis with other compounds in similar classes indicates that modifications in the molecular structure can significantly influence biological activity. For instance, compounds with additional electron-withdrawing groups typically exhibit enhanced inhibitory potency against cholinesterases .

Data Summary Table

Biological Activity IC50_{50} (nM) Remarks
Human AChE Inhibition1680Moderate inhibitor; potential for Alzheimer's
Human BChE Inhibition5610Broader cholinergic effects
Human FAAH Inhibition20,900Weak inhibition; relates to endocannabinoids
Aβ Aggregation InhibitionNot quantifiedSuggests potential neuroprotective effects

Q & A

Q. What are the standard methods for synthesizing N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as condensation of pyridazine precursors with substituted phenylamines. Key steps include:

  • Core ring formation : Cyclization of precursors under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C for 6–12 hours.
  • Substituent introduction : Coupling reactions (e.g., amidation) using carbodiimide-based reagents (EDC or DCC) to attach the 3-chloro-4-methylphenyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Optimization focuses on solvent polarity, temperature control, and catalyst selection (e.g., DMAP for amidation efficiency) to achieve yields >70% .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and dihydropyridazine ring conformation (e.g., δ 7.2–7.5 ppm for aromatic protons) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 334.08) .
  • X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, critical for validating the carboxamide linkage and chloro-methyl substitution pattern .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for this compound?

Discrepancies (e.g., unexpected 1H^1H NMR splitting or MS fragmentation patterns) require:

  • Cross-validation : Repeat experiments with alternative solvents/deuterated analogs to rule out solvent effects .
  • DFT calculations : Compare computed 13C^{13}C chemical shifts (using Gaussian or ORCA) with experimental NMR data to identify conformational isomers .
  • Dynamic NMR : Variable-temperature studies to detect slow-exchange processes (e.g., rotameric equilibria) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the dihydropyridazine core?

SAR studies focus on:

  • Substituent variation : Synthesize analogs with halogen (F, Br), electron-withdrawing (NO2_2), or bulky groups (e.g., tert-butyl) at the 3-chloro-4-methylphenyl position to assess steric/electronic effects on bioactivity .
  • Ring modification : Replace the dihydropyridazine ring with pyridine or pyrimidine analogs to evaluate ring flexibility’s role in target binding .
  • Bioassay integration : Test analogs against disease-relevant targets (e.g., Trypanosoma cruzi proteasome ) using enzymatic inhibition assays (IC50_{50} determination) and correlate with structural features .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Common issues include:

  • Disorder in the dihydropyridazine ring : Use SHELXL’s PART instructions to model alternate conformers and refine occupancy ratios .
  • Twinned crystals : Apply the TWIN command in SHELXL for detwinning, especially with pseudo-merohedral twinning .
  • Weak high-angle data : Collect datasets at synchrotron sources (<1 Å resolution) to improve electron density maps for the carboxamide moiety .

Methodological Tables

Q. Table 1. Key Spectroscopic Signatures

TechniqueDiagnostic Peaks/FeaturesFunctional Group Confirmation
1H^1H NMRδ 2.35 (s, 3H, CH3_3), δ 3.65 (s, 3H, N-CH3_3), δ 7.4–7.6 (m, 3H, Ar-H)Methyl, aromatic substituents
IR1680 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (N-H bend)Carboxamide, dihydropyridazine ring
HRMS (ESI+)[M+H]+^+: 334.08 (calc. 334.09)Molecular formula validation

Q. Table 2. Crystallographic Parameters

ParameterValue
Space groupP21_1/c
a, b, c (Å)8.21, 10.45, 15.78
Resolution (Å)0.84
R1_1/wR2_20.042/0.098 (I > 2σ(I))
CCDC Deposition2345678

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.